N-(4-(tert-butyl)thiazol-2-yl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes::
One-Pot Synthesis: A common approach involves constructing the cyclopenta[4,5]thiazolo[3,2-a]pyrimidine scaffold in a single step. For example, a condensation reaction between a thiazole aldehyde and a pyrimidine amine can yield the desired compound.
Multicomponent Reactions: These efficient methods involve combining multiple reactants simultaneously to form complex structures.
Solvents: Dimethyl sulfoxide (DMSO) or acetonitrile are often used.
Catalysts: Lewis acids or bases may facilitate the cyclization.
Temperature: Typically carried out at elevated temperatures.
- While industrial-scale production details are proprietary, the compound’s synthetic feasibility and potential applications make it an attractive target for large-scale synthesis.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions
Common Reagents:
Major Products: Diverse derivatives with altered substituents.
Scientific Research Applications
Medicinal Chemistry:
Chemical Biology:
Mechanism of Action
Molecular Targets: Likely protein kinases, enzymes, or receptors.
Pathways: Investigate signal transduction pathways affected by the compound.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to related thiazole-based compounds.
Similar Compounds: Explore other thiazole derivatives, such as benzothiazoles and imidazo[2,1-b]thiazoles.
Properties
Molecular Formula |
C17H18N4O2S2 |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-12-oxo-7-thia-1,9-diazatricyclo[6.4.0.02,6]dodeca-2(6),8,10-triene-11-carboxamide |
InChI |
InChI=1S/C17H18N4O2S2/c1-17(2,3)12-8-24-15(19-12)20-13(22)9-7-18-16-21(14(9)23)10-5-4-6-11(10)25-16/h7-8H,4-6H2,1-3H3,(H,19,20,22) |
InChI Key |
OLDJZADWFOCKIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2=CN=C3N(C2=O)C4=C(S3)CCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.